7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline

Phosphodiesterase 3 (PDE3) inhibition Antiplatelet therapy Cardiovascular pharmacology

7-Methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline (CAS 301858-45-7) is a heterocyclic small molecule (C₁₈H₁₅N₅OS, MW 349.41) composed of a 7-methoxy-4-methylquinoline core connected via a thioether bridge to a 1-phenyl-1H-tetrazole moiety. It is classified by the Medical Subject Headings (MeSH) controlled vocabulary as a quinoline and tetrazole derivative that acts as a phosphodiesterase type 3 (PDE3) inhibitor, possessing anti-platelet and vasodilating activity.

Molecular Formula C18H15N5OS
Molecular Weight 349.4 g/mol
CAS No. 301858-45-7
Cat. No. B6419849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline
CAS301858-45-7
Molecular FormulaC18H15N5OS
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=C2)OC)SC3=NN=NN3C4=CC=CC=C4
InChIInChI=1S/C18H15N5OS/c1-12-10-17(19-16-11-14(24-2)8-9-15(12)16)25-18-20-21-22-23(18)13-6-4-3-5-7-13/h3-11H,1-2H3
InChIKeyMOEIJXLCHBBKEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-4-methyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]quinoline (CAS 301858-45-7): Quinoline–Tetrazole Hybrid PDE3 Inhibitor for Cardiovascular Research Procurement


7-Methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline (CAS 301858-45-7) is a heterocyclic small molecule (C₁₈H₁₅N₅OS, MW 349.41) composed of a 7-methoxy-4-methylquinoline core connected via a thioether bridge to a 1-phenyl-1H-tetrazole moiety . It is classified by the Medical Subject Headings (MeSH) controlled vocabulary as a quinoline and tetrazole derivative that acts as a phosphodiesterase type 3 (PDE3) inhibitor, possessing anti-platelet and vasodilating activity [1]. The compound belongs to the same pharmacologic class as the approved drug cilostazol but differs in its linker chemistry (thioether vs. alkoxy), oxidation state of the quinoline ring (quinoline vs. 2-oxo-quinolinone), and N-1 tetrazole substituent (phenyl vs. cyclohexyl), making it a structurally distinct candidate for PDE3-targeted research and scaffold-hopping campaigns.

Why 7-Methoxy-4-methyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]quinoline Cannot Be Assumed Interchangeable with Other Quinoline–Tetrazole PDE3 Inhibitors


Within the quinoline–tetrazole PDE3 inhibitor class, minor structural perturbations produce large shifts in target engagement, selectivity, and physicochemical behaviour that preclude simple substitution. The target compound incorporates three critical structural features — a 7-methoxy substituent, a 4-methyl group, and a thioether-linked 1-phenyltetrazole — each of which independently modulates electronic distribution, steric fit within the PDE3 catalytic pocket, and membrane permeability. Replacing the 7-methoxy group with hydrogen (as in the des-methoxy analog CAS 303796-66-9) reduces molecular weight by ~30 Da, shifts the predicted pKa, and eliminates a hydrogen-bond acceptor that may be critical for PDE3 isoform selectivity . Substituting the thioether linker for the alkoxy linker found in cilostazol alters both conformational flexibility and metabolic stability [1]. These distinctions mean that even closely related analogs cannot serve as drop-in replacements without risking loss of target potency, altered selectivity profiles, or unpredictable pharmacokinetics. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 7-Methoxy-4-methyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]quinoline (CAS 301858-45-7) — Procurement-Relevant Comparator Analysis


PDE3 Inhibitor Class Membership Supported by MeSH Authority — Pharmacological Classification Versus Cilostazol

The target compound is indexed in the NIH National Library of Medicine Medical Subject Headings (MeSH) database as a phosphodiesterase type 3 (PDE3) inhibitor with anti-platelet and vasodilating activity, placing it in the same pharmacologic category as the approved drug cilostazol [1]. Cilostazol exhibits a PDE3A IC₅₀ of 0.2 μM in cardiovascular tissue . While no quantitative IC₅₀ value is publicly available for the target compound against purified PDE3 isoforms, the MeSH classification provides authoritative class-level confirmation of PDE3 inhibitory activity. The target compound differs from cilostazol in three key structural dimensions: (i) thioether (–S–) versus alkoxy (–O–) linker, which alters bond length (~1.81 Å for C–S vs. ~1.43 Å for C–O) and conformational flexibility; (ii) fully aromatic quinoline versus 3,4-dihydro-2(1H)-quinolinone core, affecting planarity and π-stacking potential; and (iii) 1-phenyl versus 1-cyclohexyl tetrazole substituent, modifying steric bulk and lipophilicity at the PDE3 active site entrance [2]. These structural differences are expected to produce distinct PDE3 isoform selectivity profiles and pharmacokinetic behaviour relative to cilostazol.

Phosphodiesterase 3 (PDE3) inhibition Antiplatelet therapy Cardiovascular pharmacology

Physicochemical Differentiation from the 7-Des-Methoxy Analog — Impact of the 7-Methoxy Substituent on Predicted Properties

A direct comparison of predicted physicochemical properties between the target compound (7-OCH₃) and its closest commercially listed analog lacking the 7-methoxy group (CAS 303796-66-9) reveals quantifiable differences attributable to the methoxy substituent. The target compound has a higher predicted boiling point (588.8 ± 60.0 °C vs. 561.9 ± 52.0 °C) and a higher predicted pKa (1.30 ± 0.61 vs. 1.00 ± 0.61) . The increased boiling point is consistent with the additional molecular weight (+30.03 Da) and enhanced polar surface area from the methoxy oxygen. The pKa shift of +0.3 units, although modest, reflects the electron-donating effect of the 7-methoxy group on the quinoline nitrogen basicity, which may influence protonation state at physiological pH and thereby alter membrane permeability, solubility, and target binding [1]. Both compounds share identical predicted density (1.35 ± 0.1 g/cm³), indicating that the methoxy group does not significantly perturb molecular packing in the condensed phase.

Physicochemical profiling SAR analysis Quinoline substitution effects

Linker Pharmacophore Divergence — Thioether (–S–) Versus Alkoxy (–O–) Connection to Tetrazole in PDE3 Inhibitor Design

The target compound employs a direct thioether (–S–) bridge between the quinoline 2-position and the tetrazole 5-position, whereas the clinical PDE3 inhibitor cilostazol uses a four-carbon alkoxy linker (–O–(CH₂)₄–) connecting the quinolinone 6-position to the tetrazole 5-position [1]. The C–S bond length (~1.81 Å) is longer than the C–O bond length (~1.43 Å), producing different vector geometries between the quinoline and tetrazole pharmacophores. Additionally, the thioether sulfur atom has greater polarizability and can engage in distinct non-covalent interactions (e.g., sulfur–π interactions, chalcogen bonding) not available to the alkoxy oxygen [2]. In related tetrazole–quinoline PDE inhibitor series, linker composition has been shown to be a critical determinant of PDE isoform selectivity; for example, nucleobase–tetrazole hybrids with varying linker lengths and heteroatom compositions exhibited PDE3A IC₅₀ values spanning 0.24–16.42 μM, demonstrating >60-fold variation attributable in part to linker chemistry [3]. While direct IC₅₀ data for the target compound are not publicly available, the linker divergence from cilostazol is a quantifiable structural parameter that predicts distinct binding interactions and metabolic stability profiles.

Bioisosteric replacement Thioether linker PDE3 pharmacophore

Quinoline Core Oxidation State — Fully Aromatic Quinoline Versus 3,4-Dihydro-2(1H)-quinolinone in PDE3 Inhibitor Design

The target compound bears a fully aromatic quinoline nucleus, in contrast to cilostazol and most clinically evaluated PDE3 inhibitors, which incorporate a 3,4-dihydro-2(1H)-quinolinone (2-oxo-quinoline) core [1]. This difference has direct consequences for molecular recognition: the planar, fully conjugated quinoline system restricts rotational degrees of freedom and presents a flat, electron-rich aromatic surface for π-stacking with aromatic residues (e.g., Phe, Tyr) in the PDE3 active site [2]. The 3,4-dihydro-2(1H)-quinolinone core of cilostazol is non-planar at the saturated 3- and 4-positions, adopting a half-chair conformation that positions the tetrazole side chain differently relative to the catalytic pocket. Furthermore, the 2-oxo group of cilostazol participates in a critical hydrogen-bonding interaction within the PDE3 active site; the target compound lacks this carbonyl, which is replaced by the thioether-linked tetrazole at the 2-position [3]. This core topology divergence is a primary differentiator for procurement decisions: the fully aromatic quinoline scaffold provides a distinct conformational and electronic landscape for exploring PDE3 inhibition mechanisms beyond the extensively patented 2-oxo-quinolinone class.

Quinoline core topology Aromaticity PDE3 binding conformation

Predicted Drug-Likeness and Physicochemical Profile — Comparative Analysis for Compound Library Procurement Prioritization

The target compound (MW 349.41, C₁₈H₁₅N₅OS) falls within favorable drug-like chemical space as defined by Lipinski's Rule of Five (MW < 500; predicted LogP estimated at ~3.9 based on structural analogs ; 5 hydrogen-bond acceptors; 0 hydrogen-bond donors). Relative to cilostazol (MW 369.46, C₂₀H₂₇N₅O₂), the target compound has a lower molecular weight (–20.05 Da), fewer rotatable bonds (4 vs. 9), and a lower total polar surface area (tPSA), all of which are expected to contribute to higher passive membrane permeability [1]. The absence of a lactam N–H donor (present in cilostazol) and the presence of a thioether sulfur (which can act as a weak hydrogen-bond acceptor) create a distinct hydrogen-bonding capacity profile. The predicted pKa of 1.30 ± 0.61 indicates that the quinoline nitrogen will be essentially unprotonated at physiological pH, favoring membrane penetration over aqueous solubility relative to more basic quinoline analogs [2]. These computed parameters, while predicted rather than experimentally determined, provide a quantitative basis for prioritizing this compound alongside other PDE3 inhibitor scaffolds in compound library procurement.

Drug-likeness Lipinski parameters Compound library design

Optimal Procurement and Application Scenarios for 7-Methoxy-4-methyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]quinoline (CAS 301858-45-7)


PDE3 Inhibitor Medicinal Chemistry and Scaffold-Hopping Programs

The compound is suitable for PDE3-focused drug discovery programs that require structurally distinct starting points beyond the clinically validated 2-oxo-quinolinone series. Its thioether-linked, fully aromatic quinoline core — confirmed as a PDE3 inhibitor class member by MeSH classification [1] — provides an alternative pharmacophore topology for exploring PDE3A/PDE3B isoform selectivity. The 7-methoxy and 4-methyl substituents offer vectors for further SAR expansion, while the 1-phenyltetrazole can be diversified to modulate lipophilicity and metabolic stability. The compound's lower molecular weight (349.41 Da), absence of hydrogen-bond donors, and reduced rotatable bond count (4 vs. 9 for cilostazol) favour permeability-driven lead optimization strategies . Researchers should note that quantitative PDE3 IC₅₀ data for this specific compound have not been reported in the public domain, and initial in-house potency determination is recommended prior to committing to a full lead optimization campaign.

Linker-Focused SAR Exploration of Tetrazole–Quinoline PDE Inhibitors

Procurement of this compound is warranted for systematic linker SAR studies comparing thioether (–S–), alkoxy (–O–), and amino (–NH–) bridges between quinoline and tetrazole pharmacophores. The thioether sulfur atom in the target compound has distinct electronic properties (higher polarizability, capacity for sulfur–π interactions) that are absent in the alkoxy linkers of approved PDE3 inhibitors [1]. In related tetrazole–quinoline PDE inhibitor series, linker chemistry has been shown to modulate IC₅₀ values over a >60-fold range (0.24–16.42 μM) . This compound can serve as the thioether reference point in a comparative linker matrix alongside commercially available alkoxy- and amino-bridged analogs, enabling structure–property relationship (SPR) mapping of linker effects on PDE3 potency, selectivity, and metabolic stability.

Building Block for Tetrazole–Quinoline Focused Compound Library Synthesis

As a drug-like scaffold (MW 349.41, LogP ~3.9 estimated) with synthetic handles at the 7-methoxy group (potential demethylation to 7-OH for further functionalization) and the 1-phenyltetrazole (potential N-aryl substitution), the compound serves as a versatile building block for generating focused libraries of PDE3 inhibitor candidates [1]. The predicted pKa of 1.30 ± 0.61 ensures the quinoline nitrogen remains unprotonated at physiological pH, simplifying interpretation of cellular assay results. The compound's purity specification (typically ≥95%) and well-defined predicted properties (Bp 588.8 °C, density 1.35 g/cm³) facilitate QC validation upon receipt. Procurement in multi-gram quantities enables parallel synthesis of 50–200 analogs through late-stage diversification at the 7-position (via O-demethylation/alkylation) or tetrazole N-1 position (via Pd-catalyzed cross-coupling), supporting hit-to-lead and lead optimization workflows .

Cross-Screening in Antiplatelet and Cardiovascular Target Panels

Given the MeSH classification as an anti-platelet and vasodilating PDE3 inhibitor [1], the compound is appropriate for inclusion in cardiovascular-focused screening panels alongside reference PDE3 inhibitors (cilostazol, milrinone, amrinone) and against related PDE isoforms (PDE4, PDE5, PDE10) to establish selectivity fingerprints. The structural divergence from cilostazol — thioether vs. alkoxy linker, quinoline vs. quinolinone core, phenyl vs. cyclohexyl tetrazole — predicts a distinct selectivity profile that may translate to differential effects on platelet aggregation, vascular smooth muscle relaxation, and cardiac contractility in ex vivo assays. Procurement is recommended for laboratories running medium-throughput platelet aggregation assays (e.g., light transmission aggregometry using human platelet-rich plasma) or PDE isoform selectivity panels, where this compound can be benchmarked against established inhibitors at concentrations informed by the cilostazol PDE3A IC₅₀ of 0.2 μM as a class reference point .

Quote Request

Request a Quote for 7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.